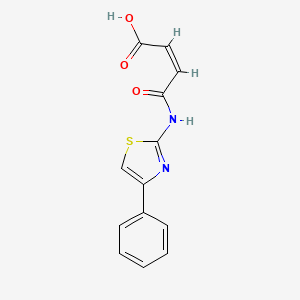
N-(4-Phenyl-2-thiazolyl)maleamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butenoic acid backbone with an oxo group and a phenyl-thiazolyl amino substituent. The (Z)-configuration indicates the specific geometric isomerism of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where glyoxylic acid reacts with methyl ketone derivatives under specific conditions. For aryl derivatives, tosic acid is often used as a catalyst, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction efficiency and yield. This method allows for the rapid heating of reactants, leading to faster reaction times and higher product yields .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl-thiazolyl amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- involves its interaction with specific molecular targets and pathways. The phenyl-thiazolyl amino group plays a crucial role in binding to enzymes and receptors, modulating their activity. The oxo group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenyl-2-butenoic acid: This compound shares a similar butenoic acid backbone but lacks the phenyl-thiazolyl amino group.
4-Oxo-2-butenoic acid: This compound has a simpler structure with only the oxo and butenoic acid groups.
Uniqueness
2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- is unique due to its specific (Z)-configuration and the presence of the phenyl-thiazolyl amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H10N2O3S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
(Z)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid |
InChI |
InChI=1S/C13H10N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,17,18)(H,14,15,16)/b7-6- |
InChI Key |
QHOGPVCLQLWLMW-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B12217538.png)
![Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]-](/img/structure/B12217542.png)
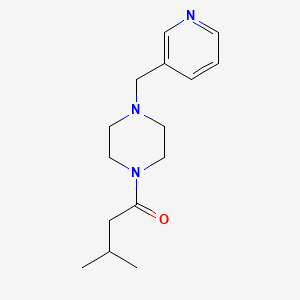
![6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12217553.png)
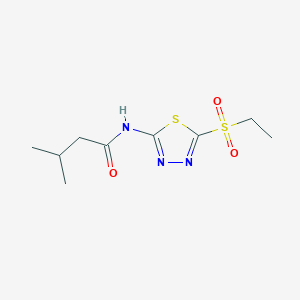
![(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12217558.png)
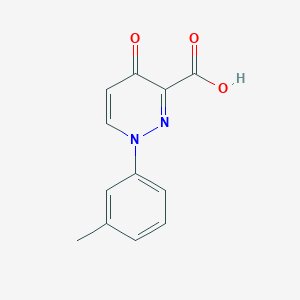
![7-[2-(1h-Imidazol-1-Yl)-4-Methylpyridin-3-Yl]-3-[3-(Naphthalen-1-Yloxy)propyl]-1-[2-Oxo-2-(Piperazin-1-Yl)ethyl]-1h-Indole-2-Carboxylic Acid](/img/structure/B12217566.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12217572.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B12217573.png)

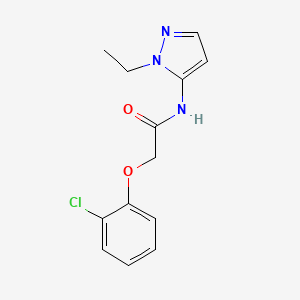
![N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12217586.png)
